3-Epicorosolic acid

Übersicht

Beschreibung

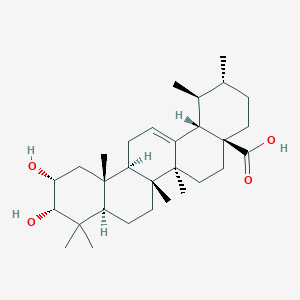

3-Epicorosolic acid is a triterpenoid compound that can be isolated from various plant sources, including Eriobotrya japonica and Perilla frutescens . It is known for its significant biological activities, including anti-inflammatory, antitumor, and antidiabetic effects . The compound’s molecular formula is C30H48O4, and it has a molecular weight of 472.7 g/mol .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Sources

3-Epicorosolic acid (C30H48O4) is structurally related to corosolic acid and is found in various plants, including Vitex negundo and Perilla frutescens. Its synthesis can be achieved through semi-synthetic methods starting from natural products like oleanolic acid and ursolic acid .

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study involving murine models, this compound effectively inhibited the expression of inflammatory genes induced by topical application of phorbol esters, demonstrating its potential in treating skin inflammation .

Data Table: Anti-Inflammatory Activity of this compound

| Study Reference | Model Used | Inhibition Rate (%) | Key Findings |

|---|---|---|---|

| Mouse skin | 50-70% | Inhibited inflammatory gene expression induced by TPA | |

| Mouse model | 60% | Marked reduction in skin tumor promotion |

Anti-Cancer Properties

This compound has shown promising results in cancer research. It demonstrated cytotoxic activity against various cancer cell lines, including breast and leukemia cells. A study reported that this compound inhibited cell growth and induced apoptosis in MDA-MB-231 breast cancer cells .

Case Study: Cytotoxic Activity Against Cancer Cells

- Cell Line : MDA-MB-231 (breast cancer)

- Concentration Tested : 30 µM

- Outcome : Significant reduction in cell viability (up to 65%) and increased apoptosis markers.

Data Table: Anti-Cancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 30 | Induction of apoptosis |

| Leukemia (K562) | 25 | Cytotoxicity via caspase activation |

Antidiabetic Potential

In addition to its anti-inflammatory and anti-cancer activities, this compound has been investigated for its antidiabetic properties. A study highlighted its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting a potential role in managing blood glucose levels .

Data Table: Antidiabetic Activity of this compound

Wirkmechanismus

Target of Action

3-Epicorosolic acid, also known as Pygenic Acid A, primarily targets Cathepsin L , a lysosomal cysteine protease . Cathepsin L plays a crucial role in cellular protein turnover and homeostasis .

Mode of Action

This compound acts as a competitive inhibitor of Cathepsin L . It binds to the active site of the enzyme, preventing substrate interaction and thus inhibiting the enzyme’s activity . The IC50 and Ki values are 6.5 and 19.5 μM respectively, indicating a strong binding affinity .

Biochemical Pathways

The inhibition of Cathepsin L by this compound impacts various biochemical pathways. For instance, it can lead to the downregulation of pro-survival proteins, including cIAP1, cIAP2, and survivin . This can trigger apoptosis, a form of programmed cell death .

Result of Action

The inhibition of Cathepsin L by this compound can induce apoptosis and sensitize certain cancer cells to anoikis, a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix . This has been observed in metastatic triple-negative breast cancer cell lines .

Biochemische Analyse

Biochemical Properties

3-Epicorosolic acid acts as a competitive inhibitor of cathepsin L, an enzyme involved in protein catabolism . The IC50 and Ki values for this interaction are 6.5 and 19.5 μM, respectively . This suggests that this compound may play a role in regulating protein degradation within cells.

Cellular Effects

Research indicates that this compound may have significant effects on cellular processes. For instance, it has been found to exhibit potent alpha-glucosidase and PTP1B inhibitory activities, which could influence cellular metabolism . Additionally, it has been shown to sensitize metastatic breast cancer cells to anoikis, a form of programmed cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. As mentioned earlier, it acts as a competitive inhibitor of cathepsin L . This suggests that it may bind to the active site of this enzyme, preventing it from interacting with its usual substrates and thereby altering its activity.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-defined. Given its role as a competitive inhibitor of cathepsin L , it may be involved in pathways related to protein catabolism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Epicorosolic acid can be synthesized through the oxidation of corosolic acid. The process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically requires a solvent like dichloromethane and is carried out at room temperature.

Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources such as Eriobotrya japonica and Perilla frutescens. The leaves of these plants are subjected to ethanol extraction, followed by purification using chromatographic techniques . The yield and purity of the compound can be optimized by adjusting the extraction parameters and purification methods.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Epicorosolic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form esters and ethers.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Acid chlorides and alkyl halides are used for esterification and etherification reactions, respectively.

Major Products:

Oxidation: Oxidized derivatives with potential enhanced biological activities.

Reduction: Corresponding alcohols.

Substitution: Esters and ethers with modified properties.

Vergleich Mit ähnlichen Verbindungen

- Ursolic Acid

- Corosolic Acid

- Pomolic Acid

- Tormentic Acid

- Hyptadienic Acid

- Oleanolic Acid

- Augustic Acid

- 3-Epimaslinic Acid

Biologische Aktivität

3-Epicorosolic acid, also known as pygenic acid A, is a triterpenoid compound primarily derived from the leaves of Eriobotrya japonica (loquat) and other plants. This compound has garnered attention for its diverse biological activities, particularly in the fields of anti-diabetes, anti-inflammatory effects, and potential anti-cancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

1. Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of this compound through its inhibitory effects on key enzymes involved in glucose metabolism.

- Inhibition of α-Glucosidase and PTP1B :

- This compound demonstrated potent inhibitory activity against α-glucosidase with an IC50 value of 30.18 μg/ml and protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 4.08 μg/ml .

- Kinetic studies revealed that it acts as an uncompetitive inhibitor for α-glucosidase and a mixed-type inhibitor for PTP1B, suggesting its potential as a therapeutic agent for managing diabetes .

| Enzyme | IC50 Value (μg/ml) | Inhibition Type |

|---|---|---|

| α-Glucosidase | 30.18 | Uncompetitive |

| PTP1B | 4.08 | Mixed-type |

2. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory activities, which are crucial for managing chronic inflammatory diseases.

- Inhibition of β-Hexosaminidase Release :

- In vitro studies showed that this compound inhibited the release of β-hexosaminidase from mast cells with an IC50 value of 54.4 μM, indicating its potential to mitigate allergic responses .

- The compound also demonstrated significant anti-inflammatory effects by downregulating NF-κB activation in alveolar macrophages .

| Activity | IC50 Value (μM) |

|---|---|

| β-Hexosaminidase Inhibition | 54.4 |

| NF-κB Activation | Not specified |

3. Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines, particularly in relation to breast cancer.

- Sensitization to Anoikis :

- Research indicated that this compound sensitizes metastatic breast cancer cells (MDA-MB-231) to anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix . This property is crucial for preventing metastasis.

- The compound was found to downregulate several pro-survival proteins and enhance apoptosis through caspase activation .

| Cancer Cell Line | Effect |

|---|---|

| MDA-MB-231 | Sensitization to anoikis |

| 4T1 (mouse model) | Induction of apoptosis |

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Enzymatic Inhibition : By inhibiting enzymes like α-glucosidase and PTP1B, it regulates glucose levels and improves insulin sensitivity.

- Anti-inflammatory Pathways : It modulates inflammatory responses by inhibiting NF-κB signaling and reducing pro-inflammatory cytokines.

- Cancer Cell Signaling : The compound affects various signaling pathways associated with cell survival and apoptosis, including downregulation of STAT3 and Akt pathways.

Eigenschaften

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23+,24-,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGSQOYIOKBQOW-RFMFWNHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of 3-epicorosolic acid?

A1: this compound, also known as pygenic acid A, has demonstrated several promising biological activities in preclinical studies. These include:

- Anti-diabetic activity: this compound exhibits potent inhibitory activity against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), key enzymes involved in carbohydrate metabolism and insulin signaling. []

- Anti-tumor activity: Studies have shown that this compound can sensitize metastatic breast cancer cells to anoikis, a type of cell death triggered by detachment from the extracellular matrix. This sensitization to anoikis was linked to the downregulation of pro-survival proteins and inhibition of metastasis in a mouse model. []

- Anti-inflammatory and anti-allergy activity: Research indicates that this compound exhibits anti-inflammatory effects by inhibiting TPA-induced inflammation in mice. Additionally, it has shown significant activity against β-hexosaminidase release, suggesting potential anti-allergy properties. [, ]

Q2: What is the mechanism of action of this compound against α-glucosidase and PTP1B?

A2: Kinetic studies reveal distinct mechanisms of inhibition for each enzyme:

- α-glucosidase: this compound acts as an uncompetitive inhibitor of α-glucosidase. [] This suggests that it binds to the enzyme-substrate complex, preventing the formation of products and slowing down the breakdown of carbohydrates.

- PTP1B: this compound demonstrates mixed-type inhibition against PTP1B. [] This indicates that it can bind to both the free enzyme and the enzyme-substrate complex, interfering with the enzyme's ability to dephosphorylate target proteins involved in insulin signaling.

Q3: What structural features of this compound are important for its biological activity?

A3: While specific structure-activity relationship (SAR) studies focusing on this compound are limited in the provided research, broader studies on triterpenoids suggest that modifications to the ursane-type structure can significantly impact activity. [, ] Further research is needed to delineate the precise structural elements of this compound responsible for its diverse biological effects.

Q4: Are there any known sources of this compound in nature?

A4: Yes, this compound has been isolated and identified from several plant sources, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.